molecular formula C15H19N5O3 B3000479 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid CAS No. 2220205-48-9

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B3000479
CAS No.: 2220205-48-9
M. Wt: 317.349
InChI Key: AGFRLOYHKHOJKF-UHFFFAOYSA-N
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Description

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a diazirine ring, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the diazirine ring, the attachment of the pyrazole ring, and the final coupling with the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s diazirine ring can be used for photoaffinity labeling, a technique to study protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The diazirine ring can form covalent bonds with nearby molecules upon activation by light, making it useful for studying molecular interactions. The pyrazole ring may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid is unique due to its combination of a diazirine ring and a pyrazole ring, which provides distinct chemical reactivity and biological activity. This makes it a valuable tool in various scientific research applications, particularly in studying molecular interactions and developing new materials.

Properties

IUPAC Name

2-[3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-4-5-8-15(18-19-15)9-6-12(21)16-11-7-10-20(17-11)14(2,3)13(22)23/h1,7,10H,5-6,8-9H2,2-3H3,(H,22,23)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFRLOYHKHOJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)NC(=O)CCC2(N=N2)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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